Stachybotrin E
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Overview
Description
Stachybotrin E is a phenylspirodrimane compound isolated from the deep-sea fungus Stachybotrys sp. This compound has garnered attention due to its unique structure and potential biological activities, particularly in reversing multidrug resistance in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stachybotrin E is typically isolated from natural sources, specifically from the deep-sea fungus Stachybotrys sp. The isolation process involves extensive NMR data and mass spectroscopic analysis to determine the structure and purity of the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes from the fungus Stachybotrys sp .
Chemical Reactions Analysis
Types of Reactions: Stachybotrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Stachybotrin E has several scientific research applications, including:
Chemistry: Used as a model compound to study phenylspirodrimane structures and their reactivity.
Mechanism of Action
Stachybotrin E exerts its effects by interacting with specific molecular targets and pathways involved in multidrug resistance. The compound increases the intracellular concentration of substrate anticancer drugs, thereby enhancing their efficacy. This mechanism is believed to be related to the inhibition of ABC transporters, which actively pump out chemotherapy drugs from cancer cells .
Comparison with Similar Compounds
- Stachybotrin H
- Stachybotrylactam
- Stachybotrylactam acetate
- α-Acetoxystachybotrylactam acetate
Comparison: Stachybotrin E is unique among phenylspirodrimanes due to its specific structure and the ability to reverse multidrug resistance in cancer cells. While other similar compounds like Stachybotrin H and Stachybotrylactam also exhibit biological activities, this compound’s effectiveness in overcoming drug resistance sets it apart .
Properties
Molecular Formula |
C29H39NO8 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C29H39NO8/c1-15-6-8-21-27(2,3)22(32)10-11-28(21,4)29(15)13-17-20(31)12-16-18(24(17)38-29)14-30(25(16)34)19(26(35)36)7-9-23(33)37-5/h12,15,19,21-22,31-32H,6-11,13-14H2,1-5H3,(H,35,36)/t15-,19+,21?,22-,28+,29-/m1/s1 |
InChI Key |
KWODKFGSLAULOG-JBIKXYLQSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)OC)C(=O)O)O)(CC[C@H](C2(C)C)O)C |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)OC)C(=O)O)O)C)O)(C)C |
Origin of Product |
United States |
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